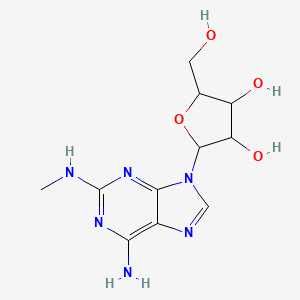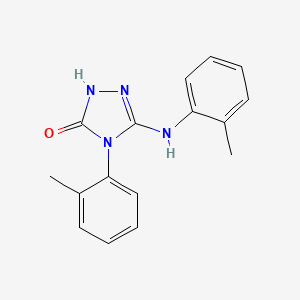
Acridine, 3-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidoacridine is a chemical compound with the molecular formula C13H8N4. It is a derivative of acridine, a tricyclic aromatic compound known for its planar structure and ability to intercalate into DNA. This property makes acridine derivatives, including 3-azidoacridine, of significant interest in medicinal chemistry, particularly in the development of anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Azidoacridine can be synthesized through a series of chemical reactions. One common method involves the reaction of acridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydrogen atom on the acridine ring with an azide group .
Industrial Production Methods: While specific industrial production methods for 3-azidoacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azidoacridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
3-Azidoacridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-azidoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, 3-azidoacridine prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
9-Azidoacridine: Another azido derivative of acridine with similar DNA intercalation properties.
1,2,3-Triazole Derivatives: Formed through cycloaddition reactions with azides, these compounds also exhibit significant biological activity.
Uniqueness of 3-Azidoacridine: 3-Azidoacridine is unique due to its specific substitution pattern on the acridine ring, which influences its binding affinity and selectivity for DNA. This makes it a valuable compound for targeted anticancer therapies and other biomedical applications .
Eigenschaften
CAS-Nummer |
34947-28-9 |
|---|---|
Molekularformel |
C13H8N4 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
3-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |
InChI-Schlüssel |
MDQUSQOIBBZWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)



![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
